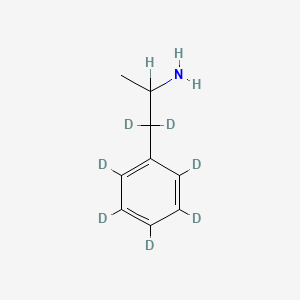![molecular formula C16H17NO3 B14464453 {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol CAS No. 65762-53-0](/img/structure/B14464453.png)
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol is a complex organic compound with a unique structure that includes a benzodioxole ring and an aminoethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol typically involves multiple steps, starting with the preparation of the benzodioxole ring and the aminoethylphenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
2-(2-Aminoethyl)phenylamine: This compound shares the aminoethylphenyl group but lacks the benzodioxole ring.
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in having an aminoethyl group but differs in the presence of an ethoxy group instead of a benzodioxole ring.
Uniqueness
The uniqueness of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs
特性
CAS番号 |
65762-53-0 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
[6-[2-(2-aminoethyl)phenyl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C16H17NO3/c17-6-5-11-3-1-2-4-13(11)14-8-16-15(19-10-20-16)7-12(14)9-18/h1-4,7-8,18H,5-6,9-10,17H2 |
InChIキー |
RLJAMGIHBAYGQI-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)C3=CC=CC=C3CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



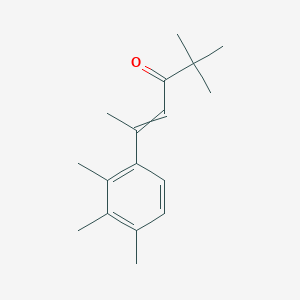
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)
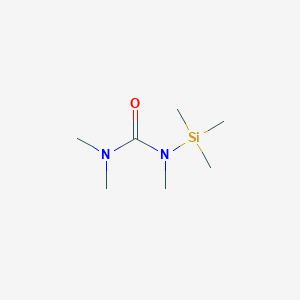

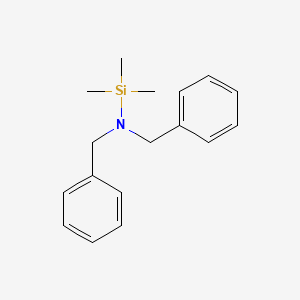
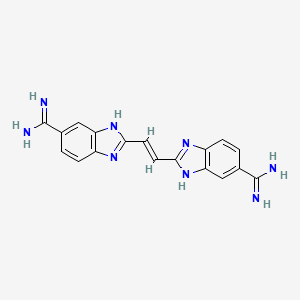
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
